molecular formula C10H15NO3 B13726666 (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate

Cat. No.: B13726666
M. Wt: 197.23 g/mol
InChI Key: HVZZVWWGZYALIN-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with an isocyanatomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which is functionalized to introduce the necessary substituents.

    Functional Group Introduction:

    Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines and alcohols can react with the isocyanatomethyl group.

Major Products:

    Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.

    Reduction Products: Reduction can produce compounds with lower oxidation states.

    Substitution Products: Substitution reactions can result in the formation of new derivatives with different substituents.

Scientific Research Applications

(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The isocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

    (1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure but with an aminomethyl group instead of an isocyanatomethyl group.

    (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Contains a hydroxymethyl group instead of an isocyanatomethyl group.

Uniqueness: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanatomethyl group allows for specific interactions with nucleophiles, making it valuable in synthetic chemistry and potential therapeutic applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h8-9H,2-6H2,1H3

InChI Key

HVZZVWWGZYALIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CN=C=O

Origin of Product

United States

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